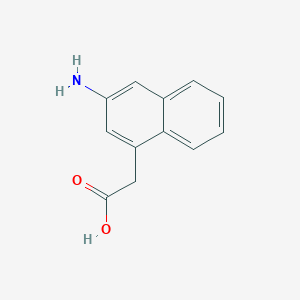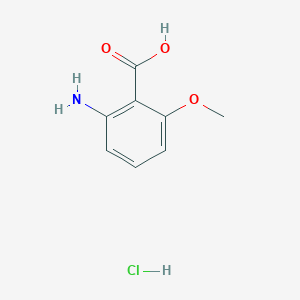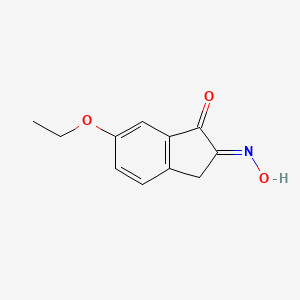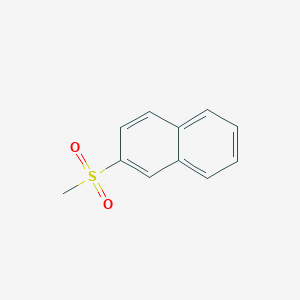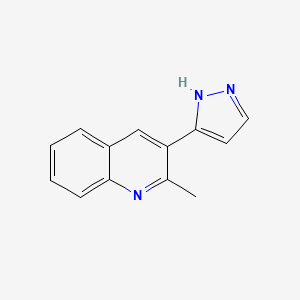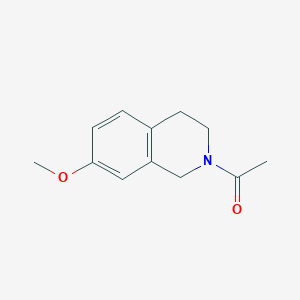
1-(7-Methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a methoxy group at the 7th position and an ethanone group attached to the isoquinoline ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can be achieved through several synthetic routes. One common method involves the reduction of 7-Methoxy-3,4-dihydro-2H-isoquinolin-1-one using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then treated with sodium sulfate decahydrate and filtered through a celite pad. The filtrate is concentrated in vacuo, and the residue is dissolved in diethyl ether. Hydrochloric acid in ethyl acetate is added to the ether solution, resulting in the formation of a white precipitate, which is collected by filtration .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
1-(7-Methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different isoquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-(7-Methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(7-Methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Methoxy-1,2,3,4-tetrahydroisoquinoline
- 6-Methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol
- 7-Methoxy-2-tetralone
Uniqueness
1-(7-Methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is unique due to its specific substitution pattern and the presence of both a methoxy group and an ethanone group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications .
Eigenschaften
CAS-Nummer |
99365-66-9 |
|---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C12H15NO2/c1-9(14)13-6-5-10-3-4-12(15-2)7-11(10)8-13/h3-4,7H,5-6,8H2,1-2H3 |
InChI-Schlüssel |
QKOFZEAHFMCOAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


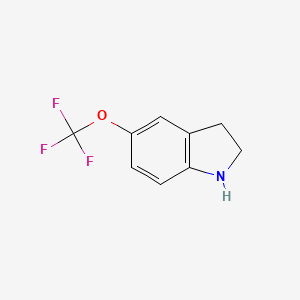
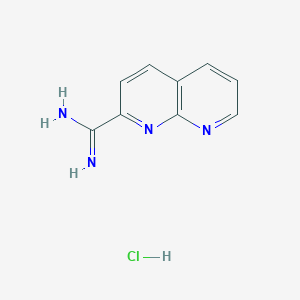

![2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B11895846.png)
